molecular formula C10H21N2O2+ B11710600 (7E)-7-(hydroxyimino)-N,N,N-trimethyl-6-oxoheptan-1-aminium

(7E)-7-(hydroxyimino)-N,N,N-trimethyl-6-oxoheptan-1-aminium

Cat. No.: B11710600
M. Wt: 201.29 g/mol
InChI Key: QTDJIYHWOJLBBQ-UHFFFAOYSA-O
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Description

[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM is a chemical compound with a unique structure that includes a hydroxyimino group and an oxoheptyl chain

Preparation Methods

The synthesis of [(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of ethyl (6E)-6-(hydroxyimino)hexanoate as a starting material . The reaction conditions often include the use of solvents such as nitromethane and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine for oximation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oximation of acetyl(hydroxyimino)acetone with hydroxylamine can yield a mixture of oxime derivatives .

Mechanism of Action

The mechanism of action of [(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as histone deacetylases, which play a role in gene expression and regulation . The compound’s hydroxyimino group is crucial for its activity, allowing it to form stable complexes with its targets.

Comparison with Similar Compounds

[(7E)-7-(HYDROXYIMINO)-6-OXOHEPTYL]TRIMETHYLAZANIUM can be compared with other similar compounds, such as 2-hydroxyimino-6-aza-pyrimidine nucleosides and ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate These compounds share similar functional groups but differ in their overall structure and specific applications

Similar Compounds

Properties

Molecular Formula

C10H21N2O2+

Molecular Weight

201.29 g/mol

IUPAC Name

[(7E)-7-hydroxyimino-6-oxoheptyl]-trimethylazanium

InChI

InChI=1S/C10H20N2O2/c1-12(2,3)8-6-4-5-7-10(13)9-11-14/h9H,4-8H2,1-3H3/p+1

InChI Key

QTDJIYHWOJLBBQ-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(C)CCCCCC(=O)/C=N/O

Canonical SMILES

C[N+](C)(C)CCCCCC(=O)C=NO

Origin of Product

United States

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